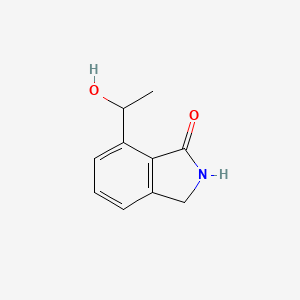
7-(1-Hydroxyethyl)isoindolin-1-one
Descripción general
Descripción
7-(1-Hydroxyethyl)isoindolin-1-one is a synthetic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol.
Métodos De Preparación
The synthesis of 7-(1-Hydroxyethyl)isoindolin-1-one can be achieved through various methods. One approach involves the selective addition of organometallic reagents such as RMgX, RLi, or R2Zn to phthalimides . Another method includes the reduction of phthalimides . Additionally, the treatment of 2-alkynylbenzoic acids with primary amines can lead to the formation of hydroxyisoindolinones . These methods often require the presence of palladium or rhodium catalysts and may involve tandem oxidative C–H activation and annulation reactions .
Análisis De Reacciones Químicas
7-(1-Hydroxyethyl)isoindolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organometallic reagents, primary amines, and catalysts such as palladium and rhodium . The major products formed from these reactions are hydroxyisoindolinones and other isoindolin-1-one derivatives .
Aplicaciones Científicas De Investigación
In chemistry, it serves as a versatile precursor for the synthesis of various compounds. In biology and medicine, isoindolin-1-ones, including 7-(1-Hydroxyethyl)isoindolin-1-one, have shown promise as potential inhibitors of cyclin-dependent kinase 7 (CDK7), which is a target for anti-cancer drugs . Additionally, these compounds have been investigated for their antiviral activities .
Mecanismo De Acción
The mechanism of action of 7-(1-Hydroxyethyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, as a potential CDK7 inhibitor, it binds to the active site of the enzyme, forming hydrogen bonds and other interactions with key amino acid residues . This binding inhibits the activity of CDK7, which plays a crucial role in cell cycle regulation and cancer progression .
Comparación Con Compuestos Similares
7-(1-Hydroxyethyl)isoindolin-1-one can be compared with other isoindolin-1-one derivatives, such as those isolated from Nicotiana tabacum . These compounds share a similar core structure but may differ in their substituents and biological activities. For example, some isoindolin-1-one analogs exhibit significant anti-tobacco mosaic virus activities . The unique hydroxyethyl group in this compound distinguishes it from other isoindolin-1-one derivatives and contributes to its specific chemical and biological properties.
Propiedades
IUPAC Name |
7-(1-hydroxyethyl)-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6(12)8-4-2-3-7-5-11-10(13)9(7)8/h2-4,6,12H,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNDKPYYNQMCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1C(=O)NC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745161 | |
| Record name | 7-(1-Hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773-65-9 | |
| Record name | 2,3-Dihydro-7-(1-hydroxyethyl)-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(1-Hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


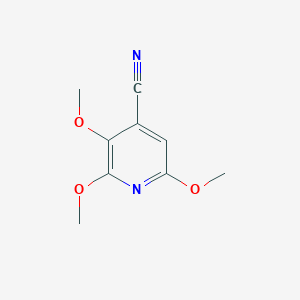
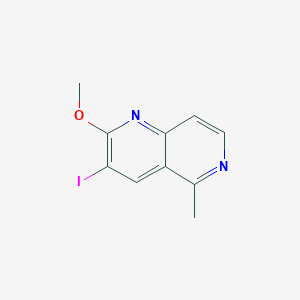
![5-Ethoxyfuro[3,4-b]pyridin-7(5H)-one](/img/structure/B1402946.png)
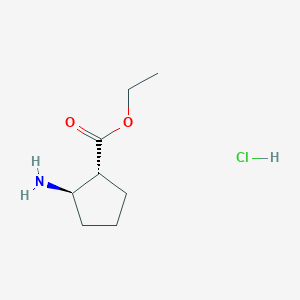
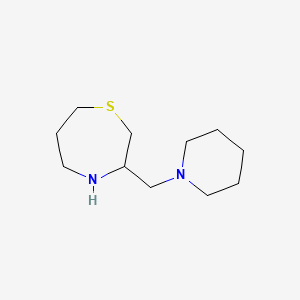

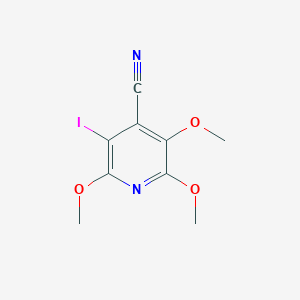
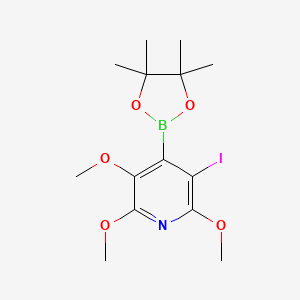

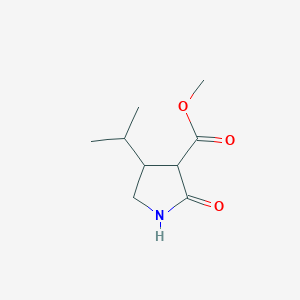

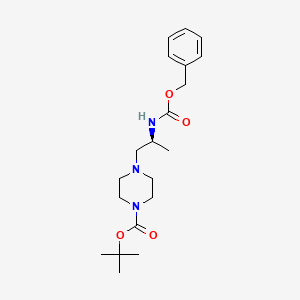
![Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B1402964.png)

